![molecular formula C20H22ClN7O4 B6482469 ethyl 4-{2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetyl}piperazine-1-carboxylate CAS No. 893926-76-6](/img/structure/B6482469.png)
ethyl 4-{2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetyl}piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a triazole ring, a pyrimidine ring, a piperazine ring, and an ester group . The presence of these functional groups suggests that the compound could have a variety of biological activities. Triazole-containing compounds are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . Similarly, pyrimidine derivatives have been shown to possess antiviral, anticancer, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and require a variety of chemical reactions . The triazole ring could be formed using a variety of methods, including the reaction of 3-amino-1,2,4-triazole . The pyrimidine ring could be synthesized through a multistep process involving the reaction of an appropriate precursor with a suitable reagent .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and pyrimidine rings would contribute to the rigidity of the molecule, while the piperazine ring and the ester group could provide some flexibility .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions and the reagents used. The triazole and pyrimidine rings could participate in electrophilic substitution reactions, while the ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the polar triazole, pyrimidine, and ester groups could increase the compound’s solubility in polar solvents, while the nonpolar methyl and phenyl groups could enhance its solubility in nonpolar solvents .Applications De Recherche Scientifique
- Influenza A Inhibition : Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives . Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
Triazole Ring Applications
The compound’s structure contains a triazole ring, which has diverse medicinal uses. Triazoles are associated with:
Pharmaceutical Chemistry and Beyond
Indole derivatives, including F1876-1107, play a crucial role in pharmaceutical research. Their applications extend to:
Mécanisme D'action
Target of Action
The primary target of F1876-1107 is Protein Tyrosine Kinase 7 (PTK7) . PTK7 is a catalytically inactive transmembrane protein that is overexpressed in multiple solid tumors and underexpressed in healthy tissues .
Mode of Action
F1876-1107 is an Antibody-Drug Conjugate (ADC) consisting of a PTK7-targeted antibody conjugated to a novel, proprietary hydrophilic MMAE-based linker-drug . The ADC binds to the PTK7 protein on the surface of cancer cells, after which it is internalized and the cytotoxic drug is released, leading to cell death .
Biochemical Pathways
As an adc, it is likely to interfere with cell division and growth pathways, leading to apoptosis of the cancer cells .
Pharmacokinetics
As an ADC, it is expected to have a complex pharmacokinetic profile influenced by factors such as the rate of antibody binding and internalization, the stability of the linker, and the rate of drug release .
Result of Action
The result of F1876-1107’s action is the selective killing of cancer cells overexpressing PTK7, while sparing healthy cells . This leads to a reduction in tumor size and potentially to the elimination of the tumor .
Action Environment
The action of F1876-1107 is influenced by the tumor microenvironment. Factors such as the density of PTK7 expression on the cancer cells, the presence of other cell types in the tumor microenvironment, and the accessibility of the tumor to the drug can all influence the efficacy of F1876-1107 .
Safety and Hazards
Orientations Futures
Given the potential biological activities of the compound, future research could focus on exploring its pharmacological properties and developing new drug candidates based on its structure . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of the compound .
Propriétés
IUPAC Name |
ethyl 4-[2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7O4/c1-3-32-20(31)26-8-6-25(7-9-26)16(29)11-27-12-22-18-17(19(27)30)23-24-28(18)14-5-4-13(2)15(21)10-14/h4-5,10,12H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSFIWWAANALKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.